3-Cyclohexyl-3-oxopropanenitrile
Overview
Description
3-Cyclohexyl-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies for 3-Oxopropanenitriles
Electrophilic Cyanoacetylation : A straightforward method for synthesizing heterocyclic 3-oxopropanenitriles involves electrophilic cyanoacetylation of heterocycles with mixed anhydrides. This approach, utilizing a catalyst like Mg(ClO4)2·2H2O, extends to cyanoacetylation of electron-poor aromatic compounds as well, showcasing the method's versatility and efficiency (Andicsová-Eckstein, Kozma, & Végh, 2016).
Reactions Involving 3-Oxopropanenitriles
Manganese(III) Acetate Mediated Oxidative Cyclizations : Utilizing manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes leads to the formation of 4,5-dihydrofuran-3-carbonitriles. These reactions are particularly efficient with 2-thienyl substituted alkenes, demonstrating good yields and showcasing the adaptability of 3-oxopropanenitriles in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Chemistry of Substituted 3-Oxopropanenitriles
Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile : The synthesis and reactivity of different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile have been extensively studied. This compound serves as a precursor for various heterocyclic compounds, highlighting its synthetic importance and the potential for creating structurally diverse molecules (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-cyclohexyl-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFILZUIMJFKTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461853 | |
Record name | 3-Cyclohexyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62455-70-3 | |
Record name | 3-Cyclohexyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexyl-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.